5-(4-butoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
5-(4-butoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis, which is efficient and environmentally benign. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis process, ensuring minimal environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(4-butoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the tricyclic structure.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-butoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecular architectures.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-(4-butoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
5-(4-butoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O2S2 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C22H26N2O2S2/c1-5-6-11-25-15-9-7-14(8-10-15)19-23-20(27-4)18-16-12-22(2,3)26-13-17(16)28-21(18)24-19/h7-10H,5-6,11-13H2,1-4H3 |
InChI Key |
XCIBOECMLSTDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=N2)SC |
Origin of Product |
United States |
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